N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide
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Overview
Description
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide is a complex organic compound with a variety of applications in scientific research and industry. It is known for its unique chemical structure, which includes an anilinomethyl group, an ethoxyphenoxy group, and a tert-butyl acetamide group.
Preparation Methods
The synthesis of N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenol with an appropriate aniline derivative to form the anilinomethyl-2-ethoxyphenol intermediate. This intermediate is then reacted with tert-butyl acetamide under specific conditions to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts can be adjusted to improve yield and purity .
Chemical Reactions Analysis
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation typically include oxidized derivatives of the phenoxy and anilinomethyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the anilinomethyl group, where nucleophiles such as halides or alkoxides replace the aniline moiety
Scientific Research Applications
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and chemicals, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
N-tert-butyl-2-{2-ethoxy-4-[(phenylamino)methyl]phenoxy}acetamide can be compared to other similar compounds, such as:
2-[4-(methylamino)-2-ethoxyphenoxy]-N-(tert-butyl)acetamide: This compound has a similar structure but with a methylamino group instead of an anilinomethyl group. The presence of the methylamino group can lead to different chemical and biological properties.
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(tert-butyl)acetamide: In this compound, the ethoxy group is replaced by a methoxy group. .
Properties
Molecular Formula |
C21H28N2O3 |
---|---|
Molecular Weight |
356.5g/mol |
IUPAC Name |
2-[4-(anilinomethyl)-2-ethoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C21H28N2O3/c1-5-25-19-13-16(14-22-17-9-7-6-8-10-17)11-12-18(19)26-15-20(24)23-21(2,3)4/h6-13,22H,5,14-15H2,1-4H3,(H,23,24) |
InChI Key |
AMCVIPZJRJYHFE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC=C2)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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